

Stability Profiling of 4-Hydroxyomeprazole Sulfide: A Technical Guide

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Compound of Interest

Compound Name: 4-Hydroxyomeprazole sulfide

CAS No.: 151602-50-5

Cat. No.: B3419668

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Executive Summary

4-Hydroxyomeprazole sulfide represents a critical, albeit transient, metabolic intermediate in the biotransformation of proton pump inhibitors (PPIs). Unlike its parent compound (Omeprazole), which is primarily characterized by acid lability, the stability profile of the sulfide analog is dominated by oxidative sensitivity and photolytic degradation.

This guide provides a rigorous framework for handling, stabilizing, and analyzing this compound. The core technical directive is Oxidative Mitigation: experimental workflows must prioritize the exclusion of dissolved oxygen and light to prevent spontaneous conversion to the sulfoxide (4-Hydroxyomeprazole) and sulfone analogs.

Physicochemical Identity

Parameter	Detail
Common Name	4-Hydroxyomeprazole sulfide
Synonyms	4-Desmethylomeprazole sulfide; 4-O-Desmethylomeprazole sulfide
Chemical Formula	C ₁₆ H ₁₇ N ₃ O ₂ S
Molecular Weight	315.40 Da
Key Functional Groups	Thioether (Sulfide), Pyridin-4-ol (Phenolic character), Benzimidazole
Primary Instability	S-Oxidation (Rapid), Photolysis

Chemical Stability Profile

Oxidative Instability (Critical)

The thioether moiety (-S-) in **4-Hydroxyomeprazole sulfide** is highly nucleophilic.[1] In the presence of atmospheric oxygen, peroxides, or trace metal ions, it undergoes rapid S-oxidation.

- Mechanism: Electrophilic attack by oxygen species on the sulfur lone pair.
- Degradation Products:
 - Primary: 4-Hydroxyomeprazole (Sulfoxide form).
 - Secondary: 4-Hydroxyomeprazole sulfone (Sulfone form).
- Impact: Solutions left at room temperature without antioxidants can show >10% degradation within 1-2 hours.[1]

pH-Dependent Stability

Unlike Omeprazole, which undergoes rapid acid-catalyzed rearrangement (due to the sulfoxide oxygen attacking the benzimidazole C2), the sulfide form is relatively stable in acidic media.

- Acidic Conditions (pH < 4): The sulfide lacks the sulfoxide oxygen necessary for the "spiro-intermediate" rearrangement mechanism typical of PPIs. However, the pyridine nitrogen protonation can increase solubility.
- Basic Conditions (pH > 9): The 4-hydroxyl group on the pyridine ring (pKa ~9-10) will deprotonate, forming a phenolate anion. This species is electron-rich and significantly more susceptible to oxidative degradation.

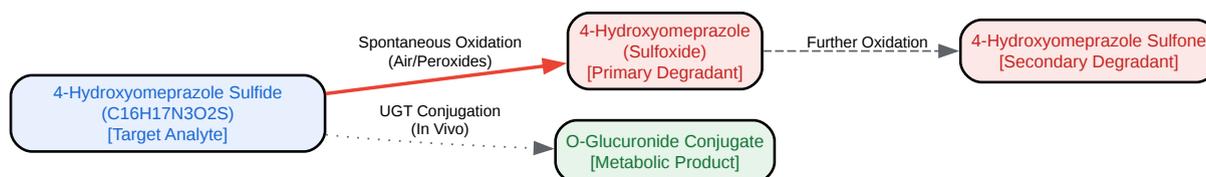
Photostability

The benzimidazole and pyridine chromophores are sensitive to UV-VIS radiation. Exposure leads to radical-mediated cleavage and polymerization.

- Precaution: All handling must occur under amber light or in opaque vessels.

Degradation Pathways (Visualized)

The following diagram illustrates the primary degradation and metabolic pathways, highlighting the oxidative vector that researchers must control.



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Figure 1: Primary degradation pathway of **4-Hydroxyomeprazole sulfide**. The red arrow indicates the critical oxidative instability requiring mitigation.

Experimental Protocols

Forced Degradation Study Design

To validate analytical methods, the following stress conditions are recommended. Note the specific inclusion of oxidative stress as the primary variable.

Stress Condition	Reagent / Condition	Duration	Expected Outcome
Acid Hydrolysis	0.1 N HCl, Ambient Temp	24 Hours	< 5% Degradation (Stable relative to parent)
Base Hydrolysis	0.1 N NaOH, Ambient Temp	4 Hours	Moderate degradation (Phenolate oxidation)
Oxidation	3% H ₂ O ₂	5-10 Minutes	Rapid conversion to Sulfoxide/Sulfone
Thermal	60°C (Solid State)	7 Days	Minor degradation (if dry)
Photolytic	UV (254 nm) / 1.2M Lux hours	24 Hours	Complex mixture (radical breakdown)

Handling & Extraction Workflow (Self-Validating)

This protocol ensures the integrity of the analyte during preparation.

- Solvent Preparation: All solvents (Methanol, Acetonitrile, Water) must be degassed and purged with Nitrogen (N₂) for 15 minutes prior to use.
- Stock Solution: Dissolve standard in N₂-purged Methanol. Store at -80°C.
- Antioxidant Addition: Add Ascorbic Acid (0.1% w/v) or Sodium Metabisulfite to the extraction buffer to act as an oxygen scavenger.
- Temperature Control: Perform all liquid handling on wet ice (4°C).

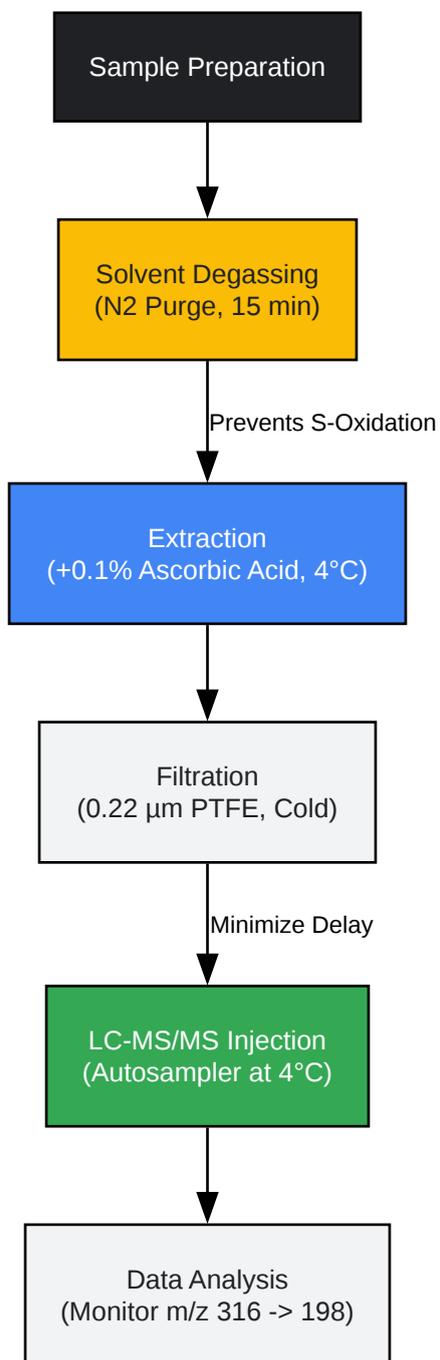
Analytical Method (LC-MS/MS)

Standard UV detection is often insufficient due to low concentrations in biological matrices.

- Column: C18 Reverse Phase (e.g., Waters CORTECS or Phenomenex Kinetex), 1.7 µm or 2.6 µm.

- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: 5% B to 95% B over 5-8 minutes.
- Detection: ESI Positive Mode.
 - Precursor Ion: m/z 316.1 [M+H]⁺
 - Product Ions: m/z 198 (Pyridine fragment), m/z 150 (Benzimidazole fragment).

Experimental Workflow Diagram



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Figure 2: Optimized workflow for handling **4-Hydroxymeprazole sulfide** to minimize oxidative degradation.

References

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